![molecular formula C4H2N2O4S B3264899 5-Nitrothiazole-2-carboxylic acid CAS No. 39920-61-1](/img/structure/B3264899.png)
5-Nitrothiazole-2-carboxylic acid
Overview
Description
Scientific Research Applications
Synthesis and Antitubercular Activity
5-Nitrothiazole-2-carboxylic acid derivatives have been explored for their potential in treating tuberculosis. Samadhiya et al. (2013) synthesized a series of N-[3-(2-amino-5-nitrothiazolyl)-propyl]-2-(substituted phenyl)-4-oxo-5-(substituted benzylidene)-1,3-thiazolidine-carboxamide derivatives from 2-amino-5-nitrothiazole, showing significant antitubercular activity against Mycobacterium tuberculosis (Samadhiya, Sharma, & Srivastava, 2013).
Synthesis of Nitroheterocycles
Rosenberg and Strehlke (1976) demonstrated the use of 5-Nitrothiazole-2-carboxylic acid chloride in synthesizing nitroheterocycles like 5-Nitro-2-thiazolylpyrazoles and 5-Nitro-2-thiazolylisoxazoles, indicating its utility in the creation of chemotherapeutic agents (Rosenberg & Strehlke, 1976).
Photometric Determination in Veterinary Medicine
Ballard and Spice (1952) developed a method for the determination of 2-amino-5-nitrothiazole in aqueous solutions and in blood, highlighting its importance in veterinary medicine applications (Ballard & Spice, 1952).
Antimicrobial and Antitubercular Agents
Samadhiya et al. (2014) synthesized a new series of 4-thiazolidinone derivatives starting from 2-amino-5-nitrothiazole, exhibiting significant antibacterial, antifungal, and antitubercular activities, further emphasizing the compound's versatility in antimicrobial applications (Samadhiya, Sharma, Srivastava, & Srivastava, 2014).
Inhibition of Clostridium botulinum
Dymicky, Huhtanen, and Wasserman (1977) explored the inhibitory effects of various 5-nitrothiazoles on Clostridium botulinum, revealing their potential in addressing bacterial infections (Dymicky, Huhtanen, & Wasserman, 1977).
Safety and Hazards
properties
IUPAC Name |
5-nitro-1,3-thiazole-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N2O4S/c7-4(8)3-5-1-2(11-3)6(9)10/h1H,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNAAFBMBMBMZHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)C(=O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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